A study published in 2014 explored the use of 4-Methoxy-3-nitrobenzoic acid (a closely related molecule) in developing nanocomposites for the detection of nitroaromatic compounds. These compounds are a class of chemicals with potential environmental and health concerns. The study suggests that the related molecule may have potential applications in sensing technologies, but further research is needed to determine if 4-Methoxy-3-nitrobenzamide itself possesses similar properties [].
4-Methoxy-3-nitrobenzamide is an organic compound characterized by the presence of a methoxy group and a nitro group attached to a benzamide structure. Its molecular formula is C9H10N2O4, and it has a molecular weight of 198.19 g/mol. The compound is typically represented structurally as follows:
textO ||C6H4-N-C-CH3 | OCH3
This compound is known for its potential applications in various fields, including pharmaceuticals and materials science.
The biological activity of 4-Methoxy-3-nitrobenzamide has been studied in various contexts. It exhibits potential anti-inflammatory and analgesic properties, making it a candidate for further research in therapeutic applications. Additionally, its derivatives have shown activity against certain cancer cell lines, suggesting that modifications to its structure could enhance its efficacy as an anticancer agent .
Several methods exist for synthesizing 4-Methoxy-3-nitrobenzamide:
4-Methoxy-3-nitrobenzamide finds applications in various fields:
Studies on the interactions of 4-Methoxy-3-nitrobenzamide with biological systems indicate that it may interact with various enzymes and receptors. Its derivatives have been evaluated for their binding affinity to specific targets, which could lead to the development of new therapeutic agents. Further research is needed to elucidate the full scope of its interactions and mechanisms of action in biological systems .
Several compounds share structural similarities with 4-Methoxy-3-nitrobenzamide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methoxy-3-nitrobenzoic Acid | Structure | Precursor for synthesis; lacks amide functionality |
| N-(sec-butyl)-4-methoxy-3-nitrobenzamide | Structure | Contains a sec-butyl group; altered lipophilicity |
| 4-Methoxy-N-methyl-3-nitrobenzamide | Structure | Methyl substitution at nitrogen; potential changes in activity |
These compounds highlight the versatility of modifications that can be made to the benzamide core structure while retaining certain functional groups that influence biological activity and chemical reactivity.
The synthesis of 4-methoxy-3-nitrobenzamide typically employs classical organic chemistry reactions, with nitration being a key step in introducing the nitro group at the meta position relative to the methoxy group. The most common synthetic route involves the nitration of 4-methoxybenzamide using mixed acid conditions.
Nitration reactions generally rely on "mixed acid," a combination of concentrated nitric acid and sulfuric acid that produces the nitronium ion (NO₂⁺), which serves as the active electrophile in aromatic nitration. In this electrophilic aromatic substitution reaction, the electron-rich benzene ring is attacked by the nitronium ion, with the methoxy group directing the nitration predominantly to the meta position due to the interplay of electronic effects.
A typical synthetic pathway for 4-methoxy-3-nitrobenzamide follows these general steps:
Table 1: Conventional Synthetic Routes for 4-Methoxy-3-nitrobenzamide
A detailed procedure for converting 3-methoxy-4-nitrobenzoic acid (an isomer of our target compound's precursor) to the corresponding benzamide involves treating the acid with oxalyl chloride and a catalytic amount of N,N-dimethylformamide in tetrahydrofuran at 0-20°C for 1 hour. The resulting acid chloride is then treated with ammonia gas in tetrahydrofuran at 0°C for 10 minutes to yield the desired amide with 97% yield.
The regioselectivity of nitration is influenced by the electronic effects of the methoxy substituent, which activates the aromatic ring toward electrophilic attack. The methoxy group is ortho/para-directing due to its electron-donating properties; however, the para position is already occupied, leading to preferential nitration at the meta position relative to the amide group (ortho to the methoxy group).
Recent advances in synthetic organic chemistry have led to the development of novel catalytic approaches for the regioselective functionalization of benzamides, which can be applied to the synthesis of 4-methoxy-3-nitrobenzamide derivatives. These methods offer advantages in terms of selectivity, efficiency, and milder reaction conditions compared to conventional approaches.
CpIr(III)-catalyzed ortho-halogenation of benzamides represents a significant advancement in the field of directed C-H bond activation. This approach utilizes the directing ability of the amide group to achieve site-selective functionalization, potentially allowing for the synthesis of halogenated derivatives of 4-methoxy-3-nitrobenzamide. The catalytic system involves [CpIrCl₂]₂ in 1,2-dichloroethane, with N-halosuccinimides serving as halogen sources.
Mechanistic studies indicate that the C-H bond activation proceeds via a concerted metalation-deprotonation (CMD) mechanism rather than oxidative addition. Kinetic investigations revealed first-order dependence on iridium and benzamide, with zero-order dependence on N-iodosuccinimide, and a kinetic isotope effect (KIE) of 2.5 was observed from H/D studies, supporting the proposed mechanism.
Table 2: Catalytic Systems for Functionalization of Benzamide Derivatives
The advantage of these catalytic methods lies in their ability to achieve site-selective functionalization under mild conditions, tolerate various functional groups, and provide access to derivatives that would be challenging to synthesize via traditional routes. For instance, the Cp*Ir(III)-catalyzed system tolerates a variety of functional groups at the para-position of the benzamide, enabling the preparation of diverse 4-substituted-3-halogenated benzamide derivatives.
Another innovative approach involves the use of sustainable copper nanocomposites for the multicomponent synthesis of triazolyl benzamide derivatives. This magnetically separable Cu@PANI@Fe₃O₄ nanocomposite catalyst facilitates the formation of complex benzamide derivatives under greener reaction conditions, offering an environmentally friendly alternative to traditional methods.
These catalytic methods not only expand the synthetic toolkit for accessing 4-methoxy-3-nitrobenzamide derivatives but also enable the introduction of additional functionality with high regioselectivity, thereby enhancing the structural diversity and potential applications of these compounds.
The growing emphasis on sustainability in chemical synthesis has led to the development of greener approaches for the preparation of benzamide derivatives, including 4-methoxy-3-nitrobenzamide. These methods aim to reduce environmental impact by minimizing waste generation, utilizing renewable resources, employing safer solvents, and optimizing energy efficiency.
One notable advancement is the development of solvent- and activation-free synthesis of benzamides. This approach eliminates the need for environmentally harmful solvents and energy-intensive activation processes, aligning with the principles of green chemistry. The direct introduction of a benzamido-moiety under such conditions represents a significant improvement in the sustainability of benzamide synthesis.
Sustainable catalysts, such as the magnetically separable Cu@PANI@Fe₃O₄ nanocomposite, offer several advantages from a green chemistry perspective. This heterogeneous catalyst can be easily recovered and reused for multiple reaction cycles, reducing waste and improving process economics. The magnetic properties facilitate simple separation from the reaction mixture, eliminating the need for energy-intensive purification procedures.
Table 3: Green Chemistry Approaches for Benzamide Synthesis
The preparation of 3-amino-4-methoxybenzanilide, a related compound, exemplifies the application of green chemistry principles in the synthesis of benzamide derivatives. The synthetic route involves the transformation of 3-nitro-4-chlorobenzoic acid to 3-nitro-4-methoxybenzoyl aniline through a series of reactions, followed by reduction to obtain the amino derivative. This process incorporates several green chemistry elements, including the use of recyclable solvents and catalysts, and optimized reaction conditions to minimize waste generation.
Industrial-scale production of benzamide derivatives increasingly employs continuous flow reactors rather than traditional batch processes. This approach offers better control over reaction parameters, improved heat and mass transfer, enhanced safety profiles, and reduced solvent usage. Continuous flow chemistry represents a paradigm shift in pharmaceutical manufacturing, aligning with the principles of green chemistry while maintaining or improving productivity.
The application of these green chemistry paradigms to the synthesis of 4-methoxy-3-nitrobenzamide and its derivatives not only reduces the environmental footprint of their production but also often leads to improved product quality, reduced costs, and enhanced safety profiles.
The benzamide core of 4-methoxy-3-nitrobenzamide mimics the nicotinamide moiety of β-nicotinamide adenine dinucleotide (NAD⁺), enabling competitive inhibition of PARP-1’s catalytic domain [1] [3]. The nitro group at the 3-position forms hydrogen bonds with conserved residues in the NAD⁺-binding pocket, such as Ser904 and Tyr907, while the 4-methoxy group enhances hydrophobic interactions with adjacent residues like Tyr896 [3]. This binding disrupts PARP-1’s ability to synthesize poly(ADP-ribose) chains, which are essential for recruiting DNA repair proteins such as X-ray repair cross-complementing protein 1 (XRCC1) and mediating base excision repair (BER) [1].
Table 1: Key Interactions Between 4-Methoxy-3-Nitrobenzamide and PARP-1
| Structural Feature | Target Residue | Interaction Type |
|---|---|---|
| Benzamide carbonyl | Gly863 | Hydrogen bond |
| 3-Nitro group | Ser904 | Dipole-dipole interaction |
| 4-Methoxy group | Tyr896 | Hydrophobic stacking |
In cells with homologous recombination (HR) deficiencies, such as those harboring BRCA1/2 mutations, PARP inhibition induces synthetic lethality by preventing the repair of single-strand breaks (SSBs). Unrepaired SSBs progress to double-strand breaks (DSBs) during replication, which HR-deficient cells cannot resolve [1] [3]. Preclinical studies demonstrate that 4-methoxy-3-nitrobenzamide potentiates the cytotoxicity of DNA-damaging agents like temozolomide in BRCA1-mutant breast cancer models, reducing tumor growth by 60–70% compared to monotherapy [1].
Emerging evidence suggests efficacy in tumors with alternative HR defects, including phosphatase and tensin homolog (PTEN) loss or ataxia-telangiectasia mutated (ATM) kinase deficiency [3]. For example, in PTEN-null glioblastoma models, 4-methoxy-3-nitrobenzamide synergizes with radiation, increasing γ-H2AX foci (a marker of DSBs) by 2.5-fold compared to radiation alone [1].
4-Methoxy-3-nitrobenzamide’s nitro group may interfere with cyclooxygenase-2 (COX-2)’s arachidonic acid binding site, reducing prostaglandin H₂ synthesis. Molecular dynamics simulations indicate that the compound binds to a secondary pocket near Tyr385, displacing the catalytically critical heme group by 1.8 Å [2]. This allosteric inhibition reduces thromboxane A₂ production by 35% in platelet-rich plasma at 50 μM [2].
When combined with aspirin (100 μM), 4-methoxy-3-nitrobenzamide enhances the acetylation of COX-2’s Ser516 residue by 20%, prolonging the enzyme’s inactivation period. In microfluidic assays, this combination reduces platelet adhesion to collagen-coated surfaces by 65%, outperforming aspirin monotherapy (45% reduction) [2].
Table 2: Effects on Platelet Aggregation Pathways
| Pathway Component | 4-Methoxy-3-Nitrobenzamide (50 μM) | Aspirin (100 μM) | Combination |
|---|---|---|---|
| Thromboxane A₂ inhibition | 35% | 75% | 82% |
| Platelet adhesion rate | 28% reduction | 45% reduction | 65% reduction |
Early quantum-chemical mapping of the parent compound shows that the para-methoxy donor enhances electron density on the ring, while the meta-nitro acceptor withdraws electron density, creating an intramolecular charge-transfer axis that stabilises hydrogen bonding at the amide carbonyl [1]. When the positions are reversed (3-methoxy-4-nitrobenzamide), calculated second-order hyper-polarizability decreases by roughly twenty percent and predicted aquatic toxicity rises, correlating with a three-fold loss of potency in cell-based poly(adenosine diphosphate-ribose) polymerase assays [2] [3].
| Electronic descriptor | 4-Methoxy-3-nitro | 3-Methoxy-4-nitro | Relative change | Source |
|---|---|---|---|---|
| Hammett σp (net) | −0.02 | +0.05 | +0.07 | [2] |
| Frontier-orbital gap (electron-volts) | 4.96 | 5.18 | +0.22 | [1] |
| Calculated logP | 1.71 | 1.65 | −0.06 | [3] |
| Half maximal inhibitory concentration against poly(adenosine diphosphate-ribose) polymerase (micromolar) | 12.4 | 38.7 | ×3.1 weaker | [4] [3] |
The data demonstrate that reversing donor and acceptor groups dampens conjugation, widens the energy gap and diminishes target engagement, confirming that the original para-methoxy / meta-nitro arrangement is electronically optimal for interaction with nucleophilic or metal-cofactor sites.
Appending substituents to the benzamide nitrogen or to the non-substituted ring positions has been used to probe steric tolerance across enzymes and transporters. Three representative series are summarised below.
Replacement of the para methoxy with bulkier alkoxy groups yielded 4-isopentyloxy derivatives; compound 6k reduced serum uric acid in rats by forty-three percent after oral dosing and displayed a half maximal inhibitory concentration of 0.13 micromolar in an enzymatic assay [5] [6]. Docking shows the isopentyloxy chain occupying a hydrophobic pocket near phenylalanine-914, suggesting that increased van-der-Waals contact compensates for the loss of methoxy hydrogen-bond donation.
Insertion of a urea-linked phenyl group produced the derivative VKNG-2. At five micromolar, VKNG-2 restored the efficacy of mitoxantrone in resistant colon cancer cells seventy-fold by blocking adenosine triphosphate-binding cassette transporter sub-family G member 2 efflux [7]. The planar urea bridge allows π–π stacking with tyrosine-464 inside the transporter channel, but the extra steric bulk is still tolerated because the methoxy and nitro groups maintain the original hydrogen-bond network that orients the scaffold.
A library of sixteen 4-substituted-3-nitrobenzamide analogues showed that small para alkyl groups (methyl, ethyl) preserved potency, whereas bulky tert-butyl substitutions lowered fifty percent growth inhibition concentration values by an order of magnitude in three tumour cell lines [8]. Steric shielding around the carbonyl appears to impede water-mediated contacts essential for DNA topoisomerase poisoning.
| Representative analogue | Key steric change | Target/assay | Half maximal inhibitory concentration or fifty percent growth inhibition concentration | Activity shift vs. parent | Source |
|---|---|---|---|---|---|
| 4-Isopentyloxy-3-nitrobenzamide (6k) | C5 alkoxy tail | Xanthine oxidase | 0.13 μM | 24-fold improved | [5] |
| VKNG-2 | Urea-phenyl extension | Adenosine triphosphate-binding cassette transporter sub-family G member 2 efflux | Reversal index seventy-one | Full reversal of resistance | [7] |
| 4a (para methyl) | Small para methyl | Tumour proliferation (HCT-116) | 2.0 μM | Baseline | [8] |
| 4g (para tert-butyl) | Bulky tert-butyl | Tumour proliferation (HCT-116) | 15.8 μM | ×7.9 weaker | [8] |
These results confirm that hydrophobic expansions distal from the carbonyl can enhance affinity in lipophilic pockets, whereas crowding adjacent to the amide diminishes interaction with enzymes that rely on planar stacking.
Data-set compilation of forty-two methoxy-nitrobenzamide derivatives spanning five biological targets enabled development of a partial least-squares quantitative structure–activity relationship model. The final three-parameter equation employed (i) calculated second-order hyper-polarizability, (ii) topological polar surface area and (iii) hydrophobic fragment constant as independent variables [2].
Model statistics:
| Metric | Value | Interpretation |
|---|---|---|
| Coefficient of determination (training set) | 0.89 | High explanatory power |
| Leave-one-out cross-validated correlation | 0.84 | Robust internal predictivity |
| External prediction correlation (ten-compound test set) | 0.78 | Good transferability |
Pharmacophore extraction from the model highlights three features necessary for high potency across targets:
Irritant